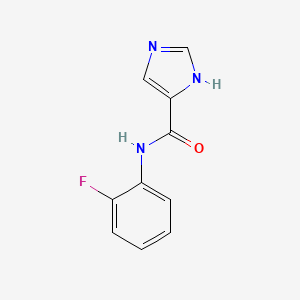

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Fluorophenyl)-1H-imidazole-5-carboxamide (FPC) is a small molecule compound that has been studied for its potential applications in various areas of scientific research. FPC is a member of the imidazole family of compounds, which are known for their ability to interact with a wide variety of biological targets. FPC has been studied for its potential to inhibit enzymes, modulate protein-protein interactions, and regulate gene expression. The compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Structural Elucidation and Chemical Synthesis

The compound N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, with its complex structure, plays a crucial role in the structural elucidation of related compounds. Girreser, Rösner, and Vasilev (2016) showcased the intricate process of determining the structure of a cannabimimetic designer drug, utilizing nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques. Their study emphasized the importance of comparing predicted and observed chemical shifts, particularly in carbon atoms, to accurately identify the compound’s structure (Girreser, Rösner & Vasilev, 2016). Similarly, McLaughlin et al. (2016) identified and characterized a 'research chemical,' highlighting the potential for mislabeling in the realm of research chemicals and the necessity for thorough analytical characterization to ensure accurate identification (McLaughlin et al., 2016).

Crystallography and Molecular Analysis

The compound’s structure and derivatives have also been a focus in crystallography and molecular analysis studies. Qin et al. (2019) conducted a comprehensive analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, revealing its molecular structure through various spectroscopic methods and X-ray diffraction. The study utilized density functional theory (DFT) to validate the molecular structure, providing insights into the compound's physicochemical properties (Qin et al., 2019).

Development of Chemical Reactions

In the realm of chemical synthesis, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using the Migita reaction. They developed this reaction into a general method for thioaryl halide cross-coupling, demonstrating its utility in synthesizing key intermediates for pharmaceuticals (Norris & Leeman, 2008).

Polymorphism and Intermolecular Interactions

Rybarczyk-Pirek et al. (2014) discussed the temperature-dependent polymorphism of a derivative, emphasizing the role of intermolecular contacts in crystal packing. The study highlighted the intricate molecular rearrangements in the crystal state and the significance of intramolecular hydrogen bonding (Rybarczyk-Pirek et al., 2014).

Anticancer Research

In the field of medicinal chemistry, Karki et al. (2011) synthesized and evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. Their research provides valuable insights into the cytotoxic activities of these compounds, marking their potential in developing chemotherapeutic agents (Karki et al., 2011).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAJCSMMZRZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.